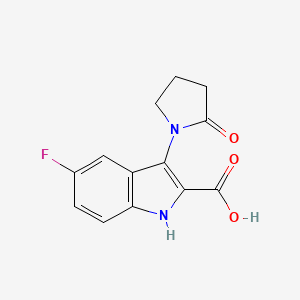
5-fluoro-3-(2-oxopyrrolidin-1-yl)-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-3-(2-oxopyrrolidin-1-yl)-1H-indole-2-carboxylic acid:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-3-(2-oxopyrrolidin-1-yl)-1H-indole-2-carboxylic acid typically involves multiple steps, starting with the construction of the indole core followed by the introduction of the fluorine atom and the 2-oxopyrrolidin-1-yl group. Common synthetic routes include:
Friedel-Crafts Acylation: : This method involves the acylation of indole with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Nucleophilic Aromatic Substitution: : This involves the substitution of a leaving group on the aromatic ring with a nucleophile, such as a fluorine source.
Oxidation and Cyclization: : The final steps often involve the oxidation of intermediate compounds and cyclization to form the 2-oxopyrrolidin-1-yl group.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-3-(2-oxopyrrolidin-1-yl)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of functional groups, such as converting carbonyl groups to alcohols.
Substitution: : Replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Reagents such as halogens (e.g., bromine, chlorine) and nitric acid (HNO3) are often used.
Major Products Formed
Oxidation: : Formation of carboxylic acids, ketones, or alcohols.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, it can serve as a probe or inhibitor in studies involving enzyme activity, receptor binding, or cellular signaling pathways.
Medicine
Industry
In industry, it can be used in the production of specialty chemicals, materials, and coatings.
Mechanism of Action
The mechanism by which 5-fluoro-3-(2-oxopyrrolidin-1-yl)-1H-indole-2-carboxylic acid exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes, receptors, or other biomolecules, leading to biological responses such as inhibition or activation of certain pathways.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-3-(2-oxopyrrolidin-1-yl)methyl]benzonitrile
2-[5-oxo-3-phenyl-2-(trifluoromethyl)pyrrolidin-1-yl]acetamide
6- [3-chloro-2-fluoro-5-(2-oxopyrrolidin-1-yl)benzyl]-1- ( (1R,2R)
Uniqueness
5-fluoro-3-(2-oxopyrrolidin-1-yl)-1H-indole-2-carboxylic acid is unique due to its specific fluorination pattern and the presence of the 2-oxopyrrolidin-1-yl group, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
5-fluoro-3-(2-oxopyrrolidin-1-yl)-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O3/c14-7-3-4-9-8(6-7)12(11(15-9)13(18)19)16-5-1-2-10(16)17/h3-4,6,15H,1-2,5H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLJXDIXYFAJNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(NC3=C2C=C(C=C3)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-({[Amino(imino)methyl]amino}sulfonyl)-4-fluorobenzoic acid](/img/structure/B7885777.png)
![{(4-Chlorobenzyl)[(4-nitrophenyl)sulfonyl]amino}acetic acid](/img/structure/B7885780.png)
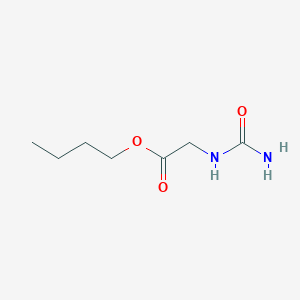
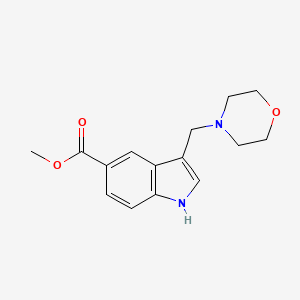
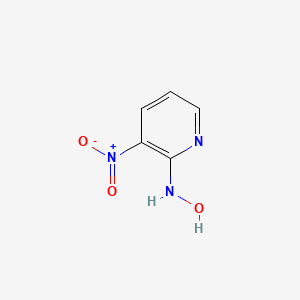
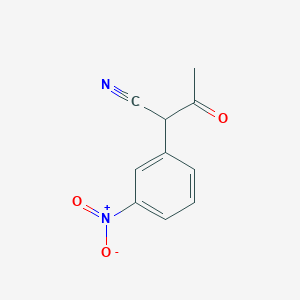
![5-Methyl-2-(4-methylphenyl)-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B7885832.png)
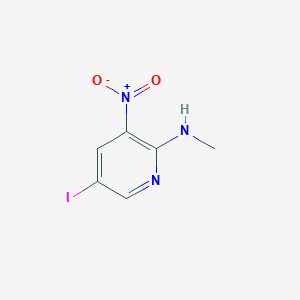
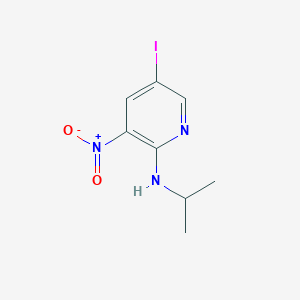
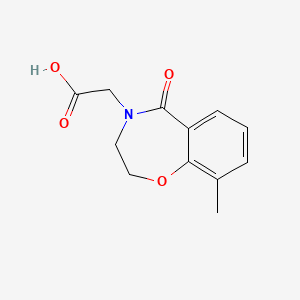
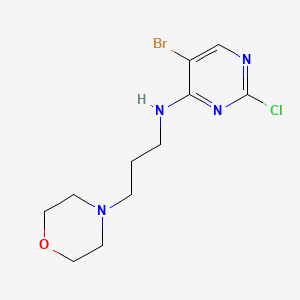
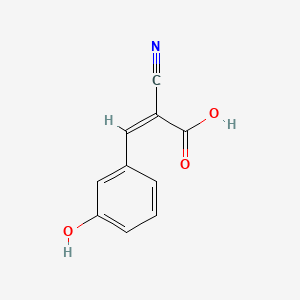
![(3Z)-6-chloro-3-[hydroxy-(pyridin-2-ylamino)methylidene]-2-methyl-1,1-dioxothieno[2,3-e]thiazin-4-one](/img/structure/B7885872.png)
![(2E)-4-oxo-4-[(2-oxopropyl)amino]but-2-enoic acid](/img/structure/B7885880.png)
